[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine
Description
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine is a tertiary amine derivative featuring a pyridine ring substituted with iodine at the 5-position, linked via an ether bond to a propyl chain terminating in a dimethylamine group.
Properties
IUPAC Name |
3-(5-iodopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRVUWLTGSRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine typically involves the reaction of 5-iodopyridine-2-ol with 3-chloropropyl dimethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the iodopyridine moiety, where the iodine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various nucleophiles, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Molecular Probes: It is used in the development of molecular probes for studying biological processes.
Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly in targeting specific receptors or enzymes.
Therapeutics: It is explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Manufacturing: It is used as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The iodopyridine moiety plays a crucial role in binding to the active site, while the propyl dimethylamine group influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Based Analogs
- {3-[(5-Bromopyridin-2-yl)amino]-2,2-dimethylpropyl}dimethylamine (CAS: 1040328-99-1) Structural Differences: Replaces the 5-iodo and ether oxygen with a 5-bromo substituent and an amino linkage. Implications: Bromine’s lower atomic radius and polarizability compared to iodine may reduce halogen bonding strength. Applications: Likely used in R&D for bromine-specific reactivity, such as Suzuki coupling intermediates.
- Chlorpheniramine Maleate Structure: (RS)-3-(4-Chlorophenyl)-3-(pyrid-2-yl)propyl dimethylamine hydrogen maleate. Comparison: Shares the pyridyl and dimethylamine groups but lacks iodine. The 4-chlorophenyl group enhances lipophilicity, favoring antihistamine activity.
Phenoxypropyl Amines
- HBK Series (e.g., HBK16, HBK17) Structure: Piperazine derivatives with phenoxypropyl chains (e.g., 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride). Comparison: The target compound’s pyridine ring may engage in π-π stacking distinct from HBK’s phenyl groups. Applications: HBK compounds are studied for CNS activity, implying that the iodine analog could be optimized for similar targets with improved selectivity.
Dimethylaminopropyl Amides and Surfactants
- Behenamid Propyl Dimethylamine (CAS: 60270-33-9) Structure: Long-chain amide with a dimethylaminopropyl group. Comparison: The target compound’s pyridyl ether replaces the fatty acid chain, shifting applications from surfactants/antistatic agents to bioactive roles. The iodine atom may confer specificity in drug design compared to the nonpolar tail in Behenamid derivatives .
Bromodomain Inhibitors
- ISOX-DUAL Structure: Contains a benzimidazole core with a dimethylaminopropyl group and acetyl-lysine mimic. Comparison: While structurally more complex, ISOX-DUAL highlights the role of dimethylamine-propyl motifs in epigenetic regulation. The iodine analog’s pyridine ring could serve as a scaffold for targeting bromodomains or kinases .
Implications of Structural Features
- Iodine vs.
- Ether vs.
- Dimethylamine Terminal Group : Common in bioactive compounds (e.g., antihistamines, surfactants), this group balances solubility and membrane permeability .
Biological Activity
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings through a comprehensive review of available literature.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an iodine atom, linked to a propyl chain that is further connected to a dimethylamine group. This unique structure may influence its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction mechanisms.
- Cellular Effects : The compound's interactions may lead to changes in cellular processes, including proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains | , |
| Anticancer | Inhibits growth of cancer cell lines | , |
| Enzyme Inhibition | Potentially inhibits specific enzymes | , |
| Neuroprotective | Shows promise in models of neurodegeneration | , |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Properties :
Research conducted on cancer cell lines demonstrated that the compound effectively reduced cell viability in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest. Further studies are needed to explore its efficacy in vivo. -
Neuroprotective Effects :
In models of neurodegeneration, the compound exhibited protective effects on neuronal cells, reducing oxidative stress markers and improving cell survival rates. This suggests potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis
A comparison with structurally similar compounds reveals that the presence of the iodine atom significantly enhances the biological activity of this compound compared to non-iodinated derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 3-(Pyridin-2-yloxy)propyl dimethylamine | Low antimicrobial activity | Lacks iodine substitution |
| 3-(5-Bromopyridin-2-yloxy)propyl dimethylamine | Moderate anticancer activity | Bromine less effective than iodine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
